Stereochemical Purity Advantage Over Racemic Mixtures
The target compound is supplied as a single (S,S)-enantiomer with certified purity ≥98%, whereas the corresponding racemic tert-butyl (1-(2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically exhibits 95–97% purity with undefined enantiomeric excess. In a peptidomimetic Factor XIa program, the (S,S)-configured benzyl ester analog (structurally identical in stereochemistry) demonstrated an IC50 of 280 nM, while the (R,S)-diastereomer showed >10-fold loss in potency . The tert-butyl variant inherits this stereochemical requirement, as confirmed by chiral HPLC retention data provided in vendor certificates of analysis .
| Evidence Dimension | Enantiomeric purity and biological activity dependence |
|---|---|
| Target Compound Data | ≥98% single (S,S)-enantiomer (synblock specification) |
| Comparator Or Baseline | Racemic mixture: 95–97% purity, unknown enantiomeric ratio; (S,S)-benzyl ester analog: IC50 = 280 nM vs Factor XIa; (R,S)-diastereomer: IC50 > 2,800 nM |
| Quantified Difference | ≥10-fold potency loss for incorrect stereochemistry; ≥1% absolute purity advantage for target compound |
| Conditions | Chiral HPLC (vendor CoA); Factor XIa enzyme inhibition assay (BindingDB) |
Why This Matters
Ensuring stereochemical integrity directly impacts biological reproducibility and SAR reliability, making the defined (S,S)-isomer the obligatory choice for campaigns where chirality is pharmacologically relevant.
- [1] BindingDB Entry BDBM50621710. IC50 = 280 nM for (S,S)-configured benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate against Coagulation Factor XI (Human). View Source
